Methyl 2-methyloxazole-5-carboxylate

Overview

Description

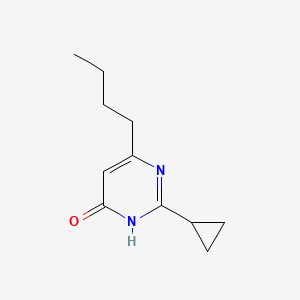

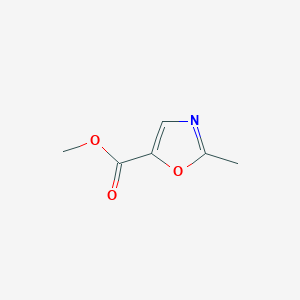

“Methyl 2-methyloxazole-5-carboxylate” is a chemical compound with the molecular formula C6H7NO3 . It is used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, it’s worth noting that oxazole derivatives can be synthesized through various methods, including cyclodehydration and cyclization reactions .Molecular Structure Analysis

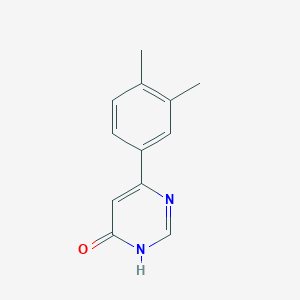

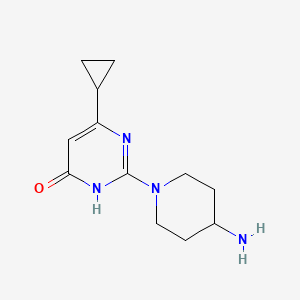

The molecular structure of “this compound” consists of a five-membered oxazole ring with a methyl group attached to the second carbon and a carboxylate ester group attached to the fifth carbon . The InChI key for this compound is HCQUYIDTEHMXQS-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 141.12 . It has a high GI absorption and is BBB permeant . The compound is very soluble, with a solubility of approximately 3-4 mg/ml .Scientific Research Applications

1. Importance in Urinary Metabolite Screening

Methyl 2-methyloxazole-5-carboxylate, under the specific name 5F-ADB, was identified in a fatal intoxication case. The study highlighted the significance of urinary metabolite screening for drugs with low blood concentration, demonstrating the compound's potential role in forensic toxicology for detecting and understanding drug metabolism pathways. The study also shed light on the acute toxicity of synthetic cannabinoids like 5F-ADB, offering insights into their potency and interaction with cannabinoid receptors (Kusano et al., 2018).

2. DNA Methylation Inhibition for Cancer Treatment

Decitabine, a nucleoside analog of this compound, has been studied for its role in inhibiting DNA methylation, a process crucial in cancer treatment. Research has demonstrated its potential in reactivating methylation-silenced genes, with implications for treating various cancers, including leukemia and solid tumors. These studies provide insights into the dosing, efficacy, and side effects of decitabine, contributing valuable knowledge to the field of oncology (Samlowski et al., 2005; Qin et al., 2011; Garcia-Manero et al., 2006; Momparler & Ayoub, 2001).

3. Pharmacokinetics and Drug Metabolism

The compound's metabolic pathways and pharmacokinetics have been studied, providing insights into drug metabolism and disposition. These studies contribute to the understanding of drug interactions, absorption, and elimination, informing dosing and treatment strategies for various medical conditions (Renzulli et al., 2011).

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Methyl 2-methyloxazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions can include enzyme inhibition or activation, depending on the specific context and concentration of the compound.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have also been noted, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of the compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name |

methyl 2-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQUYIDTEHMXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652089 | |

| Record name | Methyl 2-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651059-70-0 | |

| Record name | Methyl 2-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester](/img/structure/B1486804.png)